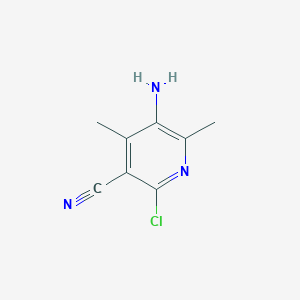

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile

説明

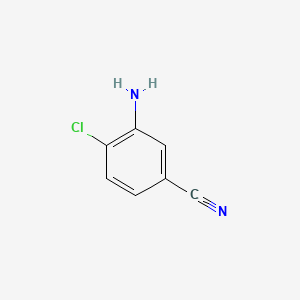

“5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H8ClN3. It is offered by several chemical suppliers .

Chemical Reactions Analysis

While specific chemical reactions involving “5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile” are not available, there are studies on the reactions of similar compounds . For example, a study on the reaction of 4,6-dimethylpyridine-2,3-dicarbonitrile with N-acylhydrazines resulted in two structural isomers .科学的研究の応用

Organic Synthesis

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile serves as a versatile building block in organic synthesis. Its structure is conducive to nucleophilic substitution reactions, which are fundamental in constructing complex molecules . This compound can be used to synthesize various heterocyclic compounds that form the backbone of many pharmaceuticals and agrochemicals.

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of drugs. Its derivatives are explored for their potential therapeutic effects, including antifungal, antibacterial, and anticancer activities . The presence of multiple functional groups allows for the creation of a diverse array of bioactive molecules.

Agrochemicals

The compound’s derivatives are instrumental in developing new agrochemicals. They can be modified to create pesticides and herbicides with specific action mechanisms, contributing to more efficient and targeted crop protection strategies .

Dyestuff Industry

In the dyestuff field, 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is used as an intermediate for synthesizing dyes and pigments. Its molecular structure allows for the attachment of various chromophores, which are responsible for the color properties of dyes .

Biotechnology

This compound finds applications in biotechnology research, particularly in the synthesis of nucleoside analogs that can be used as probes or inhibitors in molecular biology studies . It can also be used to create small molecules that modulate biological pathways, aiding in the study of gene expression and protein function.

Materials Science

In materials science, the compound is used to develop novel materials with specific electronic or photonic properties. Its derivatives can be incorporated into polymers or coatings to enhance material performance in various applications .

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-4,6-dimethylpyridine-3-carbonitrile”, indicates that it is classified as hazardous under the Hazardous Products Regulations . It is toxic if swallowed, harmful in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation .

将来の方向性

While specific future directions for “5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile” are not available, research on similar compounds suggests potential applications in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

作用機序

Mode of Action

. Typically, such compounds interact with their targets, leading to changes in the target’s function. This can result in a variety of effects, depending on the nature of the target and the type of interaction.

Pharmacokinetics

. These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

. The effects would largely depend on the specific targets of the compound and how it interacts with them.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other molecules can affect a compound’s stability and its interactions with its targets. .

特性

IUPAC Name |

5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-4-6(3-10)8(9)12-5(2)7(4)11/h11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRGFOOFJMWOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1N)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00989881 | |

| Record name | 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

CAS RN |

6972-36-7 | |

| Record name | NSC61974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)